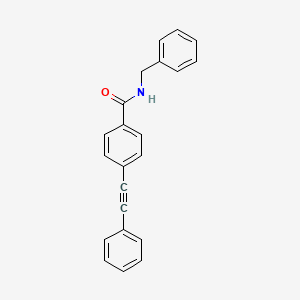![molecular formula C16H12IN3O2S B5963807 2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5963807.png)
2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide is a synthetic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound is characterized by the presence of an iodine atom at the 6th position and a sulfanyl group at the 2nd position of the quinazolinone ring, along with a phenylacetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with isothiocyanates under reflux conditions.
Introduction of the Iodine Atom: The iodine atom is introduced at the 6th position using iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the iodinated quinazolinone with thiourea or other sulfur-containing reagents.
Formation of the Phenylacetamide Moiety: The final step involves the reaction of the intermediate compound with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydroquinazolinone derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide has been studied for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-6-iodo-2-(thiophen-2-yl)-quinazolin-4(3H)-one
- N-[6-iodo-4-oxo-2-(thiophen-2-yl)quinazolin-3(4H)-yl]-benzamide
- 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione
Uniqueness
2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific combination of an iodine atom, a sulfanyl group, and a phenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[(6-iodo-4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O2S/c17-10-6-7-13-12(8-10)15(22)20-16(19-13)23-9-14(21)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXRZCUBTWPZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B5963725.png)

![1-(3-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B5963731.png)

![6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B5963753.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5963759.png)
![7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5963764.png)
![1-[4-(4-Methoxyphenyl)butan-2-yl]piperidine-3-carboxamide](/img/structure/B5963767.png)
![2-(2,2-dimethylpropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963773.png)
![3,5-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B5963783.png)
![1-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B5963789.png)
![2-[benzyl-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]amino]ethanol](/img/structure/B5963793.png)

![2,3-Dimethyl-1-(pyridin-3-yl)-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B5963828.png)
